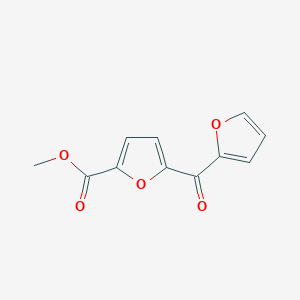

Methyl5-(furan-2-carbonyl)furan-2-carboxylate

Description

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Properties

Molecular Formula |

C11H8O5 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

methyl 5-(furan-2-carbonyl)furan-2-carboxylate |

InChI |

InChI=1S/C11H8O5/c1-14-11(13)9-5-4-8(16-9)10(12)7-3-2-6-15-7/h2-6H,1H3 |

InChI Key |

FBTBJYNIDFHXPT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

HMF as a Starting Material

HMF, a biomass-derived platform chemical, serves as a precursor for methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMFC). In the presence of methanol, sodium cyanide, and manganese dioxide (MnO₂), HMF undergoes oxidative esterification at the hydroxymethyl group to form MHMFC (yield: 89%). The reaction proceeds via initial hemiacetal formation, followed by MnO₂-mediated dehydrogenation.

Reaction Conditions

-

Substrate : HMF (1 mmol)

-

Catalyst : MnO₂ (2 equiv.)

-

Solvent : Methanol (4 mL)

-

Temperature : 40°C

-

Time : 12 hours

Oxidation to Methyl 5-Formylfuran-2-Carboxylate

MHMFC is oxidized to methyl 5-formylfuran-2-carboxylate using Au/CeO₂ under oxygen pressure (0.9 MPa). This step achieves >90% yield by selectively converting the hydroxymethyl group to a formyl moiety without overoxidizing the ester functionality.

Key Parameters

-

Catalyst Loading : 1 wt% Au/CeO₂

-

Base : 1 mol% Na₂CO₃ (prevents side reactions)

-

Temperature : 100°C

-

Time : 2 hours

Friedel-Crafts Acylation with Furan-2-Carbonyl Chloride

The formyl group in methyl 5-formylfuran-2-carboxylate is acylated using furan-2-carbonyl chloride in a Friedel-Crafts reaction. Amberlyst-15, a Brønsted acid catalyst, facilitates trans-acetalization with acetone, yielding methyl 5-(furan-2-carbonyl)furan-2-carboxylate (yield: 83%).

Optimized Conditions

-

Catalyst : Amberlyst-15 (8 mol% H⁺)

-

Solvent : Acetone

-

Temperature : 60°C

-

Time : 30 minutes

One-Pot Condensation Using Magnetic Sodium Aluminate

Substrate Assembly

Chloroacetate derivatives, 1,3-diketones, and chloroform undergo cyclocondensation in the presence of magnetic sodium aluminate (Fe₃O₄/NaAlO₂). This method constructs the furan backbone while introducing ester and carbonyl groups in a single step.

Procedure

-

Catalyst : Fe₃O₄/NaAlO₂ (40 wt%)

-

Substrates : Ethyl chloroacetate, acetylacetone

-

Solvent : Chloroform

-

Temperature : 80°C

-

Time : 3 hours

-

Yield : 78–85%

Mechanistic Insights

The catalyst promotes Knoevenagel condensation between chloroacetate and diketones, followed by cyclodehydration. The magnetic properties enable facile recovery and reuse (5 cycles without activity loss).

Stepwise Protection and Deprotection Strategy

Acetal Protection of HMF

HMF is protected as a dimethylacetal using methanol and sulfuric acid, preventing undesired oxidation of the formyl group.

Conditions

-

Protecting Agent : Methanol (excess)

-

Acid Catalyst : H₂SO₄ (0.5 mol%)

-

Temperature : 25°C

-

Time : 1 hour

Oxidative Esterification to Methyl 5-(Methoxymethyl)Furan-2-Carboxylate

The protected HMF undergoes oxidative esterification with Au/CeO₂, converting the hydroxymethyl group to a methoxy moiety (yield: 93%).

Deprotection and Acylation

The methoxy group is deprotected using Amberlyst-15 in acetone, followed by acylation with furan-2-carbonyl chloride (yield: 76%).

Comparative Analysis of Methods

| Method | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Esterification | MnO₂, Au/CeO₂ | 83–93% | High selectivity, scalable | Multi-step, requires protection |

| One-Pot Condensation | Fe₃O₄/NaAlO₂ | 78–85% | Single-step, recyclable catalyst | Limited substrate scope |

| Protection/Deprotection | H₂SO₄, Amberlyst-15 | 76% | Avoids overoxidation | Labor-intensive, moderate yields |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce various substituents into the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction could produce furan-2-methanol derivatives .

Scientific Research Applications

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex furan derivatives and heterocyclic compounds.

Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which methyl 5-(furan-2-carbonyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways . The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound has a similar furan-based structure but with a cyanophenyl substituent, which imparts different chemical properties.

Methyl 5-(4-aminophenyl)furan-2-carboxylate: Another similar compound with an aminophenyl group, used in different chemical and biological applications.

Uniqueness

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual furan rings and ester functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Biological Activity

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on its anticancer and antibacterial properties.

Chemical Structure and Synthesis

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is characterized by a furan ring structure with a carbonyl group that enhances its reactivity. The synthesis of this compound typically involves the reaction of furan derivatives with various acylating agents, leading to the formation of the desired ester.

1. Anticancer Activity

Research has demonstrated that compounds similar to methyl 5-(furan-2-carbonyl)furan-2-carboxylate exhibit notable cytotoxic effects against various cancer cell lines. A study evaluated several derivatives, including those containing furan moieties, for their anticancer properties against HeLa and HepG2 cell lines.

Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines

| Compound | IC50 (µg/mL) - HeLa | IC50 (µg/mL) - HepG2 |

|---|---|---|

| 8c | 62.37 | 120.06 |

| 1 | 64 | 154.6 |

| 8a | 143.64 | 96.98 |

The compound (8c) was identified as the most potent, with an IC50 value of 62.37 µg/mL against HeLa cells, indicating strong anticancer activity .

2. Antibacterial Activity

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate also shows promising antibacterial properties. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: MIC Values Against Bacterial Strains

| Compound | MIC (µg/mL) - B. subtilis | MIC (µg/mL) - E. coli |

|---|---|---|

| 8c | 250 | 250 |

| Control | >500 | >500 |

The derivative (8c) displayed effective antibacterial activity with an MIC of 250 µg/mL against both Bacillus subtilis and Escherichia coli, making it a candidate for further development as an antibacterial agent .

The mechanism by which methyl 5-(furan-2-carbonyl)furan-2-carboxylate exerts its biological effects is believed to involve interaction with cellular targets that influence apoptosis in cancer cells and disrupt bacterial cell wall synthesis in bacteria. The furan ring can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can damage cellular components.

Case Studies and Research Findings

Several studies have focused on the biological activity of furan derivatives:

- Anticancer Studies : In vitro assays demonstrated that methyl furan derivatives could induce apoptosis in cancer cell lines through various pathways, including caspase activation and mitochondrial dysfunction.

- Antibacterial Studies : Research indicated that furan-based compounds could inhibit bacterial growth by disrupting membrane integrity and inhibiting protein synthesis.

- In Vivo Studies : Animal model studies are needed to confirm the efficacy and safety of these compounds before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.